Thermal Decomposition Stability of Pr(DPM)₃ Versus Ca(DPM)₂ and Mn(DPM)₃ Under Actual MOCVD Conditions
In a direct comparative investigation of precursor behavior under actual chemical vapor deposition conditions for Pr₁₋ₓCaₓMnO₃ films, in situ infrared absorption spectroscopy revealed that Pr(DPM)₃ is significantly more stable against thermal decomposition than Ca(DPM)₂ [1]. Additionally, prior experimental work on MOCVD of praseodymium manganite films established that Pr(DPM)₃ exhibited greater thermal stability than Mn(DPM)₃ in the gas phase across substrate temperatures ranging from 240 °C to 640 °C [1].
| Evidence Dimension | Thermal decomposition resistance in gas phase |
|---|---|
| Target Compound Data | Pr(DPM)₃: significantly higher stability; remains intact under deposition conditions where Ca(DPM)₂ decomposes |
| Comparator Or Baseline | Ca(DPM)₂: much lower stability against thermal decomposition; Mn(DPM)₃: lower stability at 240–640 °C substrate temperature range |
| Quantified Difference | Qualitatively described as 'much more stable' (Pr vs Ca); temperature range 240–640 °C for Pr vs Mn comparison |
| Conditions | In situ infrared absorption spectroscopy under actual MOCVD conditions for Pr₁₋ₓCaₓMnO₃ film deposition |
Why This Matters
Higher thermal stability enables more precise stoichiometric control in multimetal oxide film deposition, directly improving reproducibility of electrical and magnetic film properties.
- [1] Nakamura, T.; Tai, R.; Tachibana, K. Metalorganic chemical vapor deposition of magnetoresistive manganite films exhibiting electric-pulse-induced resistance change effect. Journal of Applied Physics, 2006, 99(8): 08Q302. DOI: 10.1063/1.2151812. View Source
